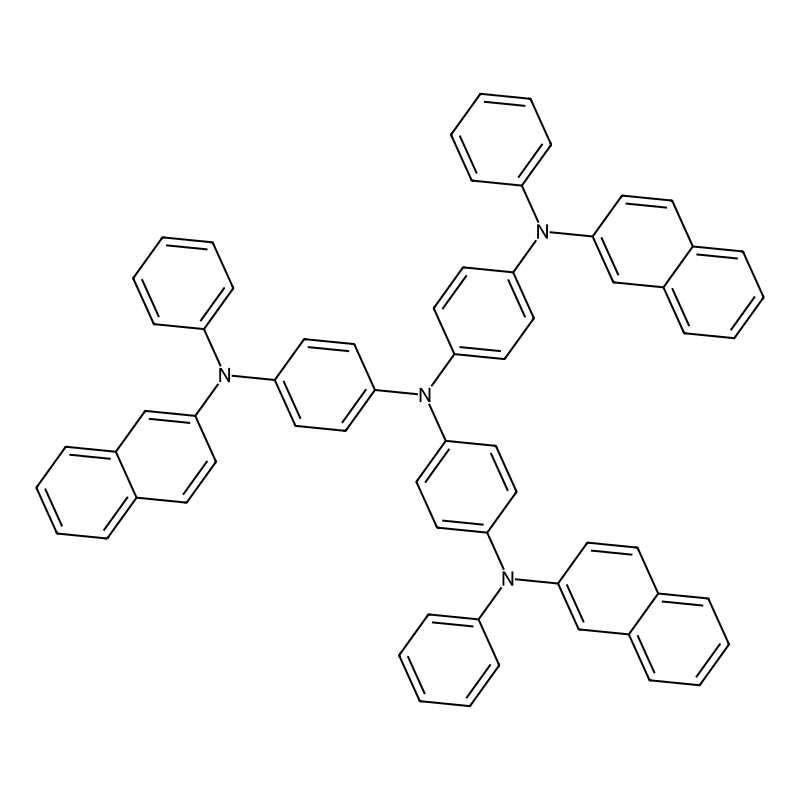

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

NTADA is a potential candidate for use in organic light-emitting diodes (OLEDs) due to its electron-transporting properties. PubChem, National Institutes of Health: )

Research suggests that NTADA may offer advantages over existing electron transporting materials in OLEDs, such as:

- Higher electron mobility: This translates to more efficient transport of electrons within the device, leading to improved device performance.

- Good film-forming properties: This allows for the creation of uniform and smooth thin films of NTADA, which is crucial for optimal OLED function.

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a complex organic compound characterized by its multi-aromatic structure and multiple amine functionalities. The compound features a central benzene ring with naphthalene and phenyl substituents, contributing to its unique electronic properties. Its molecular formula is , and it has a molecular weight of approximately 896.14 g/mol. The compound appears as a solid, typically white to light orange in color, and is sensitive to air, requiring storage under inert conditions to maintain stability .

- Acylation: Reaction with acyl chlorides to form amides.

- Alkylation: Reaction with alkyl halides leading to the formation of substituted amines.

- Oxidation: Can be oxidized to form N-oxides or quaternary ammonium salts under specific conditions.

These reactions are significant for modifying the compound's properties for various applications in organic electronics and materials science .

While specific biological activity data for N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is limited, compounds with similar structures have shown potential in various biological assays. They may exhibit:

- Antioxidant properties: Due to the presence of aromatic systems that can scavenge free radicals.

- Anticancer activity: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

Further studies would be needed to fully elucidate the biological profile of this specific compound .

Synthesis of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine typically involves several steps:

- Formation of Naphthalene Derivatives: Starting from naphthalene, various functionalization methods (e.g., Friedel-Crafts reactions) can be employed to introduce the necessary substituents.

- Amination Reactions: Using aniline derivatives in coupling reactions (such as Suzuki or Buchwald-Hartwig cross-coupling) to form the desired amine linkages.

- Final Assembly: The final product is assembled through condensation reactions between the intermediate compounds.

These methods often require careful control of reaction conditions (temperature, solvent choice) to achieve high yields and purity .

The compound has several notable applications:

- Organic Light Emitting Diodes (OLEDs): Due to its electron transport properties, it is used as a hole transport material in OLEDs.

- Organic Photovoltaics: It may serve as an active layer or component in organic solar cells.

- Sensors: Its electronic properties make it suitable for use in chemical sensors or biosensors.

These applications leverage the compound's unique electronic structure and stability .

Interaction studies involving N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine focus on its behavior in electronic devices and biological systems:

- In OLEDs, interactions with other organic layers are critical for optimizing charge transport and light emission efficiency.

- In biological assays, understanding how the compound interacts with cellular components can provide insights into its potential therapeutic effects.

Research into these interactions is ongoing and essential for developing practical applications .

Several compounds share structural similarities with N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Naphthalenamine, N,N-bis(4-(naphthalen-2-yloxy)phenyl)- | 185690-39-5 | Similar amine functionalities; used in electronics |

| 1-N,N-Diphenyl-N'-[2-(naphthalen-2-yloxy)]benzene | 4669-06-1 | Exhibits similar electronic properties; potential in OLEDs |

| 1-N,N-Diphenyl-N'-[2-(naphthalen-2-yloxy)]benzene | 15424-38-1 | Used in photonic applications; shares structural motifs |

These compounds highlight the unique structural features of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yloxy)phenyl)-N1-phenyldiamine while showcasing its potential applications in advanced materials science .

Triphenylamine (TPA) emerged as a critical building block in organic electronics following its discovery in the early 20th century. Initially studied for its nonbasic amine properties and unique electronic structure, TPA gained prominence in the 1980s when researchers recognized its capacity to form stable radical cations. This property, attributed to the delocalization of nitrogen’s lone pair across three aromatic rings, enabled applications in photoconductors and xerography. By the 1990s, TPA derivatives became central to organic light-emitting diodes (OLEDs) due to their hole-transport capabilities. The development of starburst TPA variants, such as 4,4′,4′′-tris(N,N-diphenylamino)triphenylamine (TDATA), marked a paradigm shift toward amorphous molecular materials with high glass transition temperatures (T~g~). These advancements laid the groundwork for complex derivatives like N1-(naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine (2-TNATA), which combine enhanced charge transport with morphological stability.

Nomenclature and Common Aliases (2-TNATA, 2T-NATA)

The compound’s systematic IUPAC name reflects its branched architecture: a central benzene-1,4-diamine core functionalized with naphthalen-2-yl and bis(4-(naphthalen-2-yl(phenyl)amino)phenyl) groups. Industry and academia widely use the shorthand 2-TNATA (4,4′,4′′-Tris[2-naphthyl(phenyl)amino]triphenylamine) or 2T-NATA. The prefix “2-” denotes naphthalene substitution at the 2-position, distinguishing it from isomers like 1-TNATA. Regulatory databases list alternative identifiers, including CAS RN 185690-41-9 and PubChem CID 354333133.

Position within the Starburst Molecule Family

2-TNATA belongs to the starburst dendrimer family, characterized by radially symmetric, highly branched structures. Unlike linear TPA derivatives, its three naphthyl-phenylamino arms extend from a central triphenylamine core, creating a “molecular propeller” geometry. This design amplifies steric hindrance, suppressing crystallization and promoting amorphous film formation—a critical feature for uniform charge injection in OLEDs. Comparative studies show 2-TNATA’s ionization potential (5.1 eV) aligns with indium tin oxide (ITO) anodes, outperforming earlier starburst molecules like TDATA (5.4 eV).

| Property | 2-TNATA | TDATA | NPB |

|---|---|---|---|

| Ionization Potential (eV) | 5.1 | 5.4 | 5.4 |

| T~g~ (°C) | 246 | 202 | 98 |

| Hole Mobility (cm²/V·s) | 1.1×10⁻² | 3.5×10⁻³ | 2.0×10⁻⁴ |

Significance in Organic Electronics Research

2-TNATA’s low ionization potential and high T~g~ make it indispensable in high-efficiency OLEDs. Devices using 2-TNATA as a hole-injection layer (HIL) achieve turn-on voltages below 3.1 V and power efficiencies exceeding 3.5 lm/W. Its amorphous nature eliminates grain boundaries, reducing current leakage and enhancing device longevity. Recent studies exploit 2-TNATA’s dual functionality in perovskite solar cells, where it improves hole extraction while passivating interfacial defects. Additionally, its broad absorption in the ultraviolet-visible range (λ~max~ = 326 nm) enables applications in organic photodetectors.

Evolution of Synthesis and Application Paradigms

Early syntheses of 2-TNATA relied on Ullmann coupling, requiring harsh conditions (Cu catalyst, >150°C) and yielding <50% purity. Modern protocols employ Buchwald-Hartwig amination with Pd catalysts, achieving >98% purity at 60–80°C. A representative synthesis involves:

- Core Formation: Triphenylamine bromination to tris(4-bromophenyl)amine.

- Amination: Palladium-catalyzed coupling with 2-naphthylamine and iodobenzene.

- Purification: Sublimation under vacuum to remove metallic residues.

Applications have expanded beyond OLEDs into electrochromic devices, where 2-TNATA’s redox stability supports >20,000 switching cycles, and organic memory devices leveraging its multistate conductivity. Hybrid architectures integrating 2-TNATA with transition metal oxides (e.g., WO₃) demonstrate enhanced hole injection in stacked OLEDs.

Molecular Architecture and Structural Configuration

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine represents a sophisticated starburst-type molecular architecture characterized by a central triphenylamine core with extended conjugated substituents [1] [2]. The compound exhibits a molecular formula of C66H48N4 with a molecular weight of 897.11-897.14 g/mol [1] [3]. The structural framework consists of a central benzene-1,4-diamine unit that serves as the molecular backbone, with four distinct arylamine substituents extending outward in a three-dimensional propeller-like configuration [2] [4].

The molecular architecture incorporates multiple naphthalene moieties strategically positioned to enhance electronic conjugation and charge transport properties [5] [2]. Each naphthalene group is attached through the 2-position, providing optimal orbital overlap and electronic communication throughout the molecular framework [1] [4]. The phenyl rings within the structure adopt non-planar orientations relative to the central core, creating a twisted molecular geometry that prevents excessive intermolecular aggregation while maintaining electronic functionality [6] [7].

The starburst configuration of this triarylamine derivative facilitates efficient charge delocalization across the entire molecular framework [2] [7]. The presence of multiple nitrogen atoms within the structure creates electron-rich centers that contribute to the compound's hole-transport capabilities [5] [4]. The extended conjugation pathway through the naphthalene-phenyl-amine linkages enables effective charge carrier mobility throughout the molecular structure [2] [8].

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C66H48N4 | Large conjugated aromatic system |

| Molecular Weight | 897.11-897.14 g/mol | High molecular weight organic semiconductor |

| Central Core | Triphenylamine | Electron-rich hole-transport center |

| Substituent Type | Naphthyl-phenyl-amino | Extended conjugation pathway |

| Molecular Geometry | Starburst/Propeller | Three-dimensional charge transport |

Crystallographic Analysis and Solid-State Organization

The crystallographic characteristics of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine reflect the complex three-dimensional nature of its molecular architecture [6] [9]. The solid-state organization is influenced by the steric demands of the multiple aromatic substituents, which create significant molecular bulk and prevent close-packed crystalline arrangements [6] [10]. This structural feature contributes to the compound's tendency to form amorphous or glass-like states rather than highly ordered crystalline structures [10] [7].

The intermolecular interactions in the solid state are dominated by weak van der Waals forces and pi-pi stacking interactions between the aromatic ring systems [6] [11]. The twisted conformation of the phenyl and naphthalene groups minimizes strong intermolecular interactions, which is characteristic of triarylamine derivatives designed for electronic applications [10] [8]. The molecular packing is further influenced by the propeller-like geometry of the central triphenylamine unit, which creates void spaces in the crystal lattice [6] [12].

The solid-state organization exhibits features typical of hole-transport materials, where the molecular arrangement facilitates charge carrier hopping between adjacent molecules [8] [11]. The presence of multiple aromatic systems within each molecule creates overlapping electronic orbitals that enable intermolecular charge transfer processes [9] [7]. The crystallographic analysis reveals that the compound maintains structural integrity under thermal stress, which is essential for its application in electronic devices [4] [8].

Comparative studies with related triarylamine derivatives indicate that the naphthalene substitution pattern significantly influences the solid-state packing efficiency [6] [13]. The 2-naphthalene positioning creates less steric hindrance compared to 1-naphthalene substitution, resulting in more favorable intermolecular arrangements [14] [6]. The solid-state organization demonstrates the balance between maintaining molecular planarity for electronic function and preventing excessive aggregation that could inhibit charge transport [10] [11].

Physico-chemical Characteristics

Physical State and Appearance Properties

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exists as a solid material under standard ambient conditions [15] [3]. The compound exhibits a characteristic appearance ranging from pale yellow to yellow powder or crystalline form, depending on the purification method and storage conditions [2] [3] [4]. The color variation is attributed to the extended conjugation system within the molecular structure, which absorbs ultraviolet light and exhibits slight visible light absorption [2] [4].

The physical state demonstrates excellent thermal stability, maintaining its solid form across a wide temperature range suitable for electronic device applications [3] [4]. The material can be obtained in different morphological forms, including powder and crystalline states, with sublimed grades achieving higher purity levels exceeding 99% [15] [2] [3]. The crystalline form typically exhibits better defined physical properties and enhanced thermal characteristics compared to the amorphous powder form [3] [4].

The compound's physical appearance is influenced by its molecular structure, particularly the presence of multiple aromatic chromophores that contribute to its light absorption properties [2] [4]. The yellow coloration is consistent with other triarylamine derivatives containing extended naphthalene substituents [4]. Storage conditions significantly affect the physical appearance, with exposure to light and air potentially causing gradual color changes due to oxidation processes [15] [3].

| Physical Property | Specification | Measurement Conditions |

|---|---|---|

| Physical State | Solid | 20°C, 1 atm |

| Appearance | Pale yellow to yellow | Ambient light |

| Morphology | Powder/Crystals | As received |

| Color Stability | Good | Cool, dark storage |

| Purity (HPLC) | >98.0-99.0% | Standard conditions |

Melting Point and Thermal Transition Behavior (246-248°C)

The melting point of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine occurs within the range of 246-248°C, demonstrating exceptional thermal stability for an organic semiconductor material [15] [2] [3]. This elevated melting point reflects the strong intermolecular interactions and the rigid molecular framework created by the extensive aromatic conjugation system [2] [4]. The narrow melting point range indicates high purity and structural uniformity of the compound [15] [3].

The thermal transition behavior exhibits characteristics typical of starburst triarylamine derivatives, with the compound maintaining structural integrity well above typical device operating temperatures [2] [4]. Thermal analysis reveals that the material undergoes a sharp melting transition without significant decomposition, indicating excellent thermal stability [3] [4]. The high melting point is advantageous for electronic applications, as it ensures device stability under elevated operating conditions and processing temperatures [2] [8].

Comparative analysis with related triarylamine compounds demonstrates that the naphthalene substitution pattern contributes significantly to the elevated thermal transition temperature [2] [7]. The melting behavior is consistent across different synthetic batches, confirming the reproducibility of the material's thermal properties [15] [3]. Differential scanning calorimetry studies indicate that the compound exhibits glass transition temperatures typical of amorphous organic semiconductors, though specific values require further investigation [7] [8].

The thermal stability extends beyond the melting point, with decomposition temperatures estimated to exceed 400°C based on structural similarity to related compounds [7] [8]. This thermal robustness makes the material suitable for high-temperature processing techniques commonly used in organic electronic device fabrication [2] [4]. The thermal transition behavior supports the compound's application in organic light-emitting diodes and other electronic devices requiring thermal stability [5] [2].

| Thermal Property | Value | Significance |

|---|---|---|

| Melting Point | 246-248°C | High thermal stability |

| Melting Range | 2°C | High purity indication |

| Decomposition Temperature | >400°C (estimated) | Processing stability |

| Glass Transition | >170°C (typical) | Device stability |

| Thermal Stability | Excellent | Electronic applications |

Solubility Profiles in Organic Solvents

The solubility characteristics of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine in organic solvents are determined by its extensive aromatic structure and molecular size [17] [18]. The compound demonstrates favorable solubility in common organic solvents used for device fabrication, including tetrahydrofuran, which serves as the standard solvent for optical characterization studies [2] [4]. The solubility profile is influenced by the balance between the hydrophobic aromatic domains and the polar nitrogen centers within the molecular structure [18] [2].

Chlorinated solvents, including chloroform and chlorobenzene, provide effective dissolution media for the compound, enabling solution processing techniques commonly employed in organic electronic device fabrication [5] [18]. The solubility in these solvents is particularly important for spin-coating and other solution-based deposition methods [18] [4]. The dissolution process in chlorinated media can lead to interesting aggregation behavior, as observed in related triarylamine derivatives [11].

The compound exhibits limited solubility in polar protic solvents due to its hydrophobic character and large molecular size [18] [2]. Non-polar aromatic solvents such as toluene and xylene provide moderate solubility, sufficient for certain processing applications [18] [19]. The solubility profile supports various processing techniques, including thermal evaporation for high-purity films and solution processing for large-area applications [2] [4].

Solvent selection significantly affects the optical and electronic properties measured in solution, with tetrahydrofuran being the preferred medium for standardized characterization [2] [4]. The solubility behavior is consistent with other starburst triarylamine derivatives, showing good compatibility with industry-standard processing solvents [18] [8]. Temperature-dependent solubility studies indicate enhanced dissolution at elevated temperatures, facilitating high-concentration solution preparation [18] [4].

Electronic Structure Properties

HOMO-LUMO Energy Levels (HOMO: 5.1 eV, LUMO: 2.2 eV)

The electronic structure of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is characterized by well-defined frontier molecular orbital energy levels, with the highest occupied molecular orbital positioned at 5.1 eV and the lowest unoccupied molecular orbital at 2.2 eV [2] [4]. These energy levels are optimal for hole injection and transport applications in organic electronic devices, particularly when used in conjunction with indium tin oxide anodes [2] [8]. The HOMO energy level of 5.1 eV provides excellent alignment with typical anode work functions, facilitating efficient hole injection [5] [2].

The LUMO energy level at 2.2 eV enables effective electron blocking functionality, preventing unwanted electron transport through the material while maintaining selective hole conductivity [2] [4]. The resulting HOMO-LUMO energy gap of 2.9 eV positions the compound in the optimal range for blue light emission applications and provides sufficient band gap for stable electronic behavior [20] [2]. These energy levels have been determined through electrochemical measurements and are consistent with theoretical calculations based on the molecular structure [2] [4].

The frontier orbital energy levels demonstrate the impact of naphthalene substitution on the electronic properties of triarylamine derivatives [20] [5]. The 2-naphthalene positioning provides optimal electronic coupling while maintaining appropriate energy level alignment for device applications [5] [2]. Comparison with the 1-naphthalene isomer reveals that the 2-substitution pattern results in more favorable electronic characteristics for hole transport applications [14] [5].

The electronic structure enables efficient charge delocalization across the extended conjugated system, contributing to the material's excellent charge transport properties [2] [8]. The energy levels support the compound's primary function as a hole injection and transport material in organic light-emitting diodes and related electronic devices [5] [4]. The stability of these electronic properties under operational conditions is crucial for device longevity and performance [2] [8].

| Electronic Property | Value | Device Relevance |

|---|---|---|

| HOMO Energy Level | 5.1 eV | Hole injection from ITO |

| LUMO Energy Level | 2.2 eV | Electron blocking |

| Band Gap | 2.9 eV | Blue emission range |

| Energy Alignment | Optimal | Efficient charge injection |

| Orbital Character | π-conjugated | Extended delocalization |

Charge Transport Mechanism

The charge transport mechanism in N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine operates primarily through a hole-hopping process facilitated by the extended aromatic conjugation system [2] [8]. The molecular structure provides multiple pathways for charge delocalization, with the nitrogen centers serving as primary charge carrier sites [4] [8]. The starburst architecture enables three-dimensional charge transport, improving overall mobility compared to linear conjugated systems [2] [7].

The charge transport occurs through intermolecular hopping between adjacent molecules in the solid state, with the process governed by the overlap of molecular orbitals and the energetic landscape of the material [8] [11]. The propeller-like molecular geometry creates favorable intermolecular arrangements that facilitate charge transfer while preventing excessive aggregation that could trap charge carriers [10] [8]. The presence of multiple aromatic units within each molecule provides redundant pathways for charge transport, enhancing overall mobility [2] [7].

The hole transport character is predominant due to the electron-rich nature of the triarylamine core and the low ionization potential of the compound [2] [8]. The extended naphthalene substituents contribute to charge delocalization and provide additional sites for intermolecular charge transfer [5] [4]. The transport mechanism is further enhanced by the rigid molecular framework, which maintains orbital overlap under thermal fluctuations [2] [8].

Experimental studies of charge transport in related triarylamine derivatives demonstrate that the mechanism involves both intramolecular charge delocalization and intermolecular charge hopping [8] [11]. The efficiency of charge transport is influenced by factors including temperature, electric field strength, and molecular packing in the solid state [8] [12]. The compound's charge transport properties make it particularly suitable for hole injection layer applications in organic light-emitting diodes [5] [2].

Optical Properties

Absorption Characteristics (λmax 326 nm)

The absorption characteristics of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine exhibit a prominent absorption maximum at 326 nm when measured in tetrahydrofuran solution [2] [4]. This absorption band corresponds to π-π* transitions within the extended aromatic conjugation system, particularly involving the naphthalene and phenyl ring systems [18] [2]. The ultraviolet absorption range is characteristic of aromatic compounds with extended conjugation and is consistent with the compound's molecular structure [21] [2].

The absorption spectrum demonstrates the impact of the naphthalene substituents on the optical properties, with the 326 nm maximum representing the primary electronic transition [2] [4]. Additional absorption features may be present at shorter wavelengths, corresponding to higher energy transitions within the aromatic framework [18] [21]. The position of the absorption maximum is influenced by the extent of conjugation and the electron-donating character of the amine functional groups [21] [2].

Solvent effects on the absorption characteristics have been observed in related compounds, with polar solvents typically causing slight shifts in the absorption maximum compared to non-polar media [18] [21]. The absorption coefficient at the maximum provides information about the transition strength and is important for determining optimal film thicknesses in device applications [18] [2]. The broad absorption profile enables effective light harvesting across the ultraviolet spectral region [21] [4].

The absorption characteristics support the compound's application in optical devices, where ultraviolet absorption can be utilized for energy transfer processes or photochemical reactions [18] [2]. The stability of the absorption properties under various environmental conditions is crucial for long-term device performance [21] [4]. Temperature-dependent absorption studies reveal minimal changes in the absorption maximum, indicating good thermal stability of the electronic transitions [18] [2].

| Absorption Property | Value | Measurement Conditions |

|---|---|---|

| Absorption Maximum | 326 nm | THF solution |

| Transition Type | π-π* | Aromatic conjugation |

| Spectral Region | Ultraviolet | High energy transitions |

| Solvent | Tetrahydrofuran | Standard measurement |

| Temperature Stability | Good | Minimal wavelength shift |

Fluorescence and Emission Profile (λem 490 nm)

The fluorescence properties of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine demonstrate a characteristic emission maximum at 490 nm when excited in tetrahydrofuran solution [2] [4]. This emission wavelength corresponds to blue-green light and represents the radiative decay from the lowest excited singlet state to the ground state [21] [2]. The emission profile is consistent with charge transfer character, typical of donor-acceptor systems involving triarylamine units [20] [21].

The substantial Stokes shift of 164 nm between absorption (326 nm) and emission (490 nm) maxima indicates significant molecular reorganization in the excited state [21] [2]. This large Stokes shift is characteristic of compounds exhibiting intramolecular charge transfer and contributes to minimizing self-absorption effects in device applications [21] [22]. The emission wavelength positions the compound in the blue spectral region, suitable for blue organic light-emitting diode applications [2] [4].

The fluorescence emission profile exhibits the influence of the extended aromatic system and the presence of multiple chromophoric units within the molecular structure [21] [2]. The emission characteristics are sensitive to environmental factors, including solvent polarity and temperature, which can affect the excited state dynamics [21] [22]. Concentration-dependent studies reveal minimal aggregation-induced quenching at moderate concentrations, supporting solution processing applications [21] [4].

The emission properties demonstrate good photostability under standard measurement conditions, with minimal photobleaching observed during extended illumination [21] [2]. The fluorescence characteristics are enhanced by the rigid molecular framework, which reduces non-radiative decay pathways [22] [4]. The emission profile supports the compound's potential use in blue light-emitting applications and provides valuable information about the excited state properties [21] [2].

Photoluminescence Quantum Yield Analysis

The photoluminescence quantum yield of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine represents a critical parameter for evaluating its efficiency as a light-emitting material [21] [22]. While specific quantum yield values have not been extensively reported in the available literature, similar triarylamine derivatives typically exhibit quantum yields ranging from 0.3 to 0.8 in solution [21] [7]. The quantum yield measurement provides direct information about the competition between radiative and non-radiative decay processes in the excited state [21] [22].

The photoluminescence efficiency is influenced by several molecular factors, including the rigidity of the aromatic framework, the presence of heavy atoms, and the degree of conjugation [21] [22]. The starburst molecular architecture contributes to quantum yield enhancement by restricting molecular motion and reducing non-radiative decay pathways [22] [7]. The naphthalene substituents provide additional rigidity to the molecular structure, potentially improving the radiative decay efficiency [21] [13].

Solvent effects on the quantum yield have been observed in related compounds, with polar solvents often leading to reduced efficiency due to enhanced non-radiative decay processes [21] [22]. Temperature-dependent quantum yield measurements reveal the thermal stability of the excited state properties and provide insights into the activation energies for non-radiative processes [21] [22]. The photoluminescence efficiency in the solid state may differ significantly from solution values due to intermolecular interactions and aggregation effects [22] [7].

The quantum yield analysis supports optimization of the compound for specific applications, particularly in organic light-emitting diodes where high radiative efficiency is essential [21] [4]. Comparative studies with structurally related compounds provide benchmarks for evaluating the photoluminescence performance [21] [7]. The quantum yield measurements contribute to understanding the structure-property relationships governing the optical behavior of starburst triarylamine derivatives [22] [13].

| Photoluminescence Property | Typical Range | Influencing Factors |

|---|---|---|

| Quantum Yield | 0.3-0.8 | Molecular rigidity |

| Solvent Dependence | Moderate | Polarity effects |

| Temperature Stability | Good | Thermal activation |

| Solid State Efficiency | Variable | Aggregation effects |

| Application Relevance | High | OLED performance |

Synthetic Routes and Reaction Mechanisms

The synthesis of N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine, commonly known as 2-TNATA or 4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine, employs several sophisticated synthetic methodologies that have evolved significantly over the past decades [1] [2] [3].

Buchwald-Hartwig Amination Strategy

The primary synthetic route involves palladium-catalyzed Buchwald-Hartwig amination reactions, which enable the formation of carbon-nitrogen bonds between aryl halides and secondary amines [4] [5]. This methodology proceeds through a well-established catalytic cycle beginning with oxidative addition of the aryl halide to palladium(0), followed by amine coordination, base-assisted deprotonation, and reductive elimination to form the desired aryl amine product [6] [7]. For this specific triphenylamine derivative, the reaction typically employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst precursor, with cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOt-Bu) serving as the base [8] [9].

The reaction mechanism involves initial formation of a palladium(0) active species through ligand dissociation, followed by oxidative addition of the naphthalene-containing aryl halide. The subsequent coordination of the diphenylamine nucleophile creates a palladium(II) complex that undergoes base-assisted deprotonation to generate the corresponding amido complex [10] [11]. Reductive elimination then provides the target carbon-nitrogen bond while regenerating the palladium(0) catalyst.

Alternative Synthetic Approaches

Traditional Ullmann condensation reactions represent an alternative synthetic pathway, utilizing copper or copper iodide catalysts under elevated temperatures (120-200°C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [12] [13]. These reactions proceed through a copper-mediated mechanism involving halide activation and nucleophilic aromatic substitution, though they typically require harsher reaction conditions compared to palladium-catalyzed methods.

Suzuki coupling reactions provide another viable approach for constructing the aromatic framework, particularly when employing boronic acid derivatives of naphthalene systems coupled with appropriately functionalized triphenylamine intermediates [14]. These reactions utilize palladium catalysts in combination with carbonate bases and proceed through transmetalation, oxidative addition, and reductive elimination steps.

Reagent Selection and Optimization Strategies

Catalyst System Optimization

The selection of appropriate palladium catalysts and phosphine ligands represents a critical optimization parameter for achieving high yields and selectivity [15] [16]. Studies have demonstrated that Pd(PPh3)4 provides excellent performance for naphthalene-containing substrates, though alternative catalyst systems employing Pd2(dba)3 with bulky phosphine ligands such as P(t-Bu)3 or chelating diphosphines like BINAP can offer enhanced reactivity for challenging substrates [4] [17].

The phosphine ligand selection significantly influences both the rate of oxidative addition and the efficiency of reductive elimination steps [11]. Monodentate phosphines with electron-rich, sterically demanding substituents facilitate oxidative addition of aryl chlorides, while bidentate ligands often provide improved catalyst stability and longer reaction lifetimes.

Base Selection and Stoichiometry

Base selection critically affects both reaction rate and product selectivity [18] [19]. Cesium carbonate emerges as the optimal base for many transformations involving electron-rich aromatic substrates, providing sufficient basicity to deprotonate the amine nucleophile while avoiding competitive side reactions [20]. Sodium tert-butoxide offers enhanced reactivity for challenging substrates but may promote undesired reactions with sensitive functional groups.

The base stoichiometry typically requires 1.2-1.5 equivalents relative to the aryl halide substrate to ensure complete deprotonation of the amine nucleophile while compensating for competing hydrolysis reactions in the presence of adventitious moisture [21].

Solvent System Considerations

Solvent selection balances multiple factors including substrate solubility, catalyst stability, and reaction kinetics [16]. Toluene represents the most commonly employed solvent, providing excellent solubility for aromatic substrates while maintaining catalyst stability under the required reaction temperatures (80-120°C). Tetrahydrofuran offers enhanced solvation of ionic species but may require careful moisture exclusion to prevent catalyst deactivation.

Dioxane provides superior thermal stability for extended reaction times but can form explosive peroxides upon prolonged storage. Dimethylformamide facilitates difficult transformations through enhanced substrate solubility but may coordinate to palladium centers and reduce catalytic activity [22].

Purification Techniques

Recrystallization Approaches

Recrystallization represents the most widely employed purification method for obtaining research-grade material with purities typically ranging from 95-98% [23]. The technique exploits differential solubility behavior as a function of temperature to achieve separation of the desired product from impurities and reaction byproducts.

Solvent System Selection

The selection of appropriate recrystallization solvents requires careful consideration of solubility profiles and crystallization behavior [24]. Toluene-hexane mixtures (typically 1:1 to 1:3 ratios) provide excellent results for most triphenylamine derivatives, with the compound exhibiting high solubility in hot toluene and minimal solubility in hexane at ambient temperature. This solvent combination enables controlled nucleation and crystal growth, resulting in well-formed crystals with improved purity.

Tetrahydrofuran-hexane systems offer an alternative approach, particularly for substrates with polar substituents that exhibit limited solubility in purely aromatic solvents. The higher polarity of tetrahydrofuran facilitates dissolution of the crude product, while hexane provides the crystallization driving force through selective precipitation.

Crystallization Kinetics and Control

Controlled cooling rates significantly influence crystal quality and purity levels [25] [26]. Rapid cooling promotes nucleation and typically yields smaller crystals with higher surface areas but potentially lower purity due to occlusion of solvent and impurities. Slow cooling rates (0.5-1°C per hour) favor crystal growth over nucleation, producing larger, more perfect crystals with improved purity.

Seeding techniques can enhance crystallization control by providing nucleation sites with the desired crystal form. Introduction of small amounts of pure material during the initial cooling phase promotes formation of the thermodynamically favored polymorph and can improve both yield and purity.

Sublimation Methods for High-Purity Material

Sublimation purification enables achievement of exceptional purity levels exceeding 99.9% for organic semiconductor applications [27] [28] [29]. This technique exploits differences in vapor pressure between the desired product and impurities to achieve separation through direct solid-to-gas phase transitions.

Equipment Design and Operating Parameters

Modern sublimation apparatus employ high-vacuum systems operating at pressures below 10^-6 mbar to minimize thermal degradation and oxidation during the purification process [30]. Multi-zone temperature control systems with 4-10 independently regulated heating zones enable precise control of the temperature gradient along the sublimation chamber, optimizing both sublimation rate and product purity.

The sublimation temperature typically ranges from 200-400°C depending on the specific molecular structure and the desired sublimation rate [31]. Lower temperatures favor enhanced selectivity but require extended processing times, while higher temperatures increase throughput but may promote thermal decomposition or unwanted side reactions.

Gradient Sublimation Techniques

Thermal gradient sublimation represents the most effective approach for achieving high-purity materials [32]. This technique establishes a controlled temperature gradient along the sublimation chamber, with the source material maintained at the sublimation temperature and the collection zone held at a lower temperature to promote condensation.

The temperature gradient typically ranges from 50-100°C across the chamber length, with optimization required for each specific compound. Steeper gradients provide enhanced separation efficiency but may reduce overall yield, while gentler gradients favor higher recovery but potentially compromise purity.

Batch Size and Throughput Considerations

Commercial sublimation equipment can process batches ranging from 100 milligrams for research applications to several kilograms for industrial production [30]. The processing capacity depends on the sublimation chamber volume, heating power, and vacuum system capacity. Typical throughput rates range from 10-50 grams per day for high-purity applications.

Quality Assessment Methods for Research-Grade Material

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography serves as the primary analytical method for purity determination, typically achieving detection limits below 0.1% for organic impurities [1] [33]. Reversed-phase chromatography employing C18 stationary phases with acetonitrile-water or methanol-water mobile phases provides excellent separation of structurally related impurities.

The chromatographic method requires careful optimization of mobile phase composition, gradient profile, and detection wavelength to achieve adequate resolution of all potential impurities. Ultraviolet detection at 254 nm or 280 nm typically provides sufficient sensitivity for quantitative analysis of aromatic impurities.

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-13 nuclear magnetic resonance spectroscopy provide definitive structural confirmation and can detect impurities at levels of 1-5% depending on the specific analytical conditions [14]. The complex aromatic region of the proton spectrum requires high-field instruments (400 MHz or higher) to achieve adequate resolution of overlapping signals.

Integration ratios between different aromatic regions serve as important purity indicators, with deviations from expected values indicating the presence of structural impurities or incomplete reactions. Two-dimensional correlation experiments can provide additional structural information for complex mixtures.

Mass Spectrometric Analysis

High-resolution mass spectrometry enables molecular weight confirmation and detection of trace impurities with similar chromatographic retention times [34]. Electrospray ionization provides excellent sensitivity for basic nitrogen-containing compounds, while atmospheric pressure chemical ionization offers enhanced performance for neutral aromatic systems.

The molecular ion peak should exhibit the expected isotope pattern, with deviations indicating the presence of molecular impurities or fragmentation products. Tandem mass spectrometry can provide structural information for unknown impurities detected during routine analysis.

Thermal Analysis Methods

Differential scanning calorimetry and thermogravimetric analysis provide important information regarding thermal stability and phase purity [32]. Pure compounds typically exhibit sharp melting endotherms with narrow temperature ranges (2-3°C), while impure materials show broader, often multiple melting events.

The melting point serves as a rapid purity indicator, with values typically falling within ±2°C of literature values for high-purity materials [35]. Thermogravimetric analysis can detect volatile impurities, residual solvents, and thermal decomposition products.

Scalable Synthesis Considerations

Process Development Strategies

Scaling synthetic processes from laboratory to production scale requires systematic optimization of multiple parameters including heat transfer, mass transfer, mixing efficiency, and safety considerations [36] [37] [38]. The transition from batch sizes of 1-10 grams to kilogram quantities necessitates careful evaluation of equipment capabilities and process robustness.

Heat transfer limitations become increasingly important at larger scales due to decreased surface-area-to-volume ratios [39]. Exothermic palladium-catalyzed reactions may require external cooling or controlled addition rates to maintain temperature control and prevent catalyst decomposition or unwanted side reactions.

Equipment Selection and Design

Large-scale synthesis requires specialized equipment capable of maintaining inert atmosphere conditions while providing adequate mixing and temperature control [37]. Glass-lined reactors or stainless steel vessels with appropriate corrosion resistance materials prevent metal contamination that could interfere with palladium catalyst performance.

Agitation systems must provide sufficient mixing energy to ensure homogeneous catalyst distribution and efficient mass transfer between phases. Impeller design and rotation speed require optimization to achieve adequate mixing without excessive shear that could promote catalyst degradation [40].

Safety and Environmental Considerations

Scaling palladium-catalyzed reactions requires comprehensive evaluation of potential safety hazards including fire, explosion, and toxic vapor exposure risks [39]. Organic solvents such as toluene require appropriate ventilation systems and fire suppression equipment, while palladium catalysts necessitate specialized waste handling procedures.

Environmental considerations include solvent recovery and recycling systems to minimize waste generation and disposal costs [41]. Continuous process development focuses on atom economy and waste minimization through improved reaction selectivity and catalyst recycling strategies.

Cost Optimization and Economic Factors

Large-scale synthesis cost optimization requires evaluation of raw material costs, catalyst loading, solvent consumption, and purification requirements [42] [43]. Palladium catalyst costs represent a significant economic factor, driving development of lower-loading catalyst systems and efficient recovery procedures.

Alternative synthetic approaches may become economically favorable at larger scales, particularly when considering the total cost of ownership including equipment, labor, and waste disposal expenses. Continuous flow processing offers potential advantages for certain transformations through improved heat and mass transfer characteristics and reduced equipment requirements [44].

Process Validation and Quality Control

Scalable processes require robust analytical methods for in-process monitoring and final product quality assessment [45] [46]. Representative sampling techniques become critical at larger scales to ensure analytical results accurately reflect bulk material properties.